molecular formula C25H46 B1245320 Ophiobolane

Ophiobolane

Cat. No.: B1245320
M. Wt: 346.6 g/mol
InChI Key: YDDRLCGKYATUCE-UTBISNFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiobolane is a sesterterpene and a terpenoid fundamental parent.

Scientific Research Applications

Cytotoxic and Antibacterial Properties

Ophiobolane compounds, specifically ophiobolins P-T, have been shown to exhibit potent cytotoxic and antibacterial activities. For instance, ophiobolin T and 6-epi-ophiobolin G demonstrated significant cytotoxicity against HepG2 cell lines. Additionally, ophiobolins P and T showed moderate antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus, as well as the Bacille Calmette-Guerin strain (Wang et al., 2013).

Phytotoxic Effects

Drophiobiolins A and B, bioactive ophiobolan sestertepenoids, have shown significant phytotoxicity in leaf-puncture assays on various plants, including Lycopersicon esculentum L. and Digitaria sanguinalis L. Additionally, these compounds exhibited cytotoxicity against Hela B cells (Zatout et al., 2020).

Biological and Pharmacological Characteristics

Ophiobolins display a broad spectrum of biological and pharmacological activities, including antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting activities. They are also promising drug candidates due to their anti-proliferative activities against various cancer cell lines, multidrug resistance cells, and cancer stem cells (Tian et al., 2017).

Interaction with Cellular Mechanisms

Research has shown that ophiobolin A can induce cytotoxicity by covalently modifying phosphatidylethanolamine, leading to lipid bilayer destabilization in human cells. This mechanism suggests a potential selective antitumor activity due to altered membrane phosphatidylethanolamine levels in cancer cells (Chidley et al., 2016).

Impact on Cancer Stem Cells

Ophiobolin A has been identified as a potent inhibitor of K-ras4B signaling in cancer stem cells, suggesting its potential as a cancer stem cell inhibitor. This specific interference with K-ras4B/calmodulin interaction may selectively inhibit cancer stem cells (Najumudeen et al., 2016).

Cell Cycle Inhibition

Ophiobolin A at low concentrations can induce cell cycle arrest and alter the intracellular partitioning of glutathione, demonstrating a potential mechanism for its action as a cell cycle inhibitor (Locato et al., 2015).

Properties

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane

InChI

InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1

InChI Key

YDDRLCGKYATUCE-UTBISNFYSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C

Canonical SMILES

CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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